molecular formula C13H27N3 B13625696 n-(3-(4-Isopropylpiperazin-1-yl)propyl)cyclopropanamine

n-(3-(4-Isopropylpiperazin-1-yl)propyl)cyclopropanamine

Cat. No.: B13625696
M. Wt: 225.37 g/mol
InChI Key: WGTNEQZIMLOGOI-UHFFFAOYSA-N
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Description

N-(3-(4-Isopropylpiperazin-1-yl)propyl)cyclopropanamine is a chemical compound with the molecular formula C13H27N3 It is characterized by the presence of a cyclopropane ring attached to a propyl chain, which is further linked to a piperazine ring substituted with an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(4-Isopropylpiperazin-1-yl)propyl)cyclopropanamine typically involves the reaction of cyclopropanamine with 1-(3-chloropropyl)-4-isopropylpiperazine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-(4-Isopropylpiperazin-1-yl)propyl)cyclopropanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding amine oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the compound into different amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring or the cyclopropane ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Amine oxides or nitroso derivatives.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted piperazine or cyclopropane derivatives.

Scientific Research Applications

N-(3-(4-Isopropylpiperazin-1-yl)propyl)cyclopropanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: Studied for its potential effects on biological systems, including its interaction with various enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and as an intermediate in the synthesis of drugs targeting the central nervous system.

    Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(3-(4-Isopropylpiperazin-1-yl)propyl)cyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. For example, it may inhibit cytochrome P450 enzymes by forming a covalent bond with the enzyme, leading to its inactivation. This interaction can affect various metabolic pathways and biological processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-(4-Methylpiperazin-1-yl)propyl)cyclopropanamine
  • N-(3-(4-Ethylpiperazin-1-yl)propyl)cyclopropanamine
  • N-(3-(4-Propylpiperazin-1-yl)propyl)cyclopropanamine

Uniqueness

N-(3-(4-Isopropylpiperazin-1-yl)propyl)cyclopropanamine is unique due to the presence of the isopropyl group on the piperazine ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its interaction with specific molecular targets, making it a valuable compound for research and development in medicinal chemistry.

Properties

Molecular Formula

C13H27N3

Molecular Weight

225.37 g/mol

IUPAC Name

N-[3-(4-propan-2-ylpiperazin-1-yl)propyl]cyclopropanamine

InChI

InChI=1S/C13H27N3/c1-12(2)16-10-8-15(9-11-16)7-3-6-14-13-4-5-13/h12-14H,3-11H2,1-2H3

InChI Key

WGTNEQZIMLOGOI-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCN(CC1)CCCNC2CC2

Origin of Product

United States

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